molecular formula C23H34O2 B093910 17-Ethylpregn-4-ene-3,20-dione CAS No. 1048-01-7

17-Ethylpregn-4-ene-3,20-dione

Cat. No.: B093910
CAS No.: 1048-01-7
M. Wt: 342.5 g/mol
InChI Key: BDFDXZCXSWHAAH-DTILQVPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GIT-027 involves the formation of the isoxazole ring, which is a crucial structural component of the compound. The general synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

    Substitution Reactions: The phenyl group is introduced through substitution reactions, typically using phenyl halides under basic conditions.

Industrial Production Methods

Industrial production of GIT-027 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

GIT-027 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring or the phenyl group.

    Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Phenyl halides, alkyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of GIT-027 with modified functional groups, which can have different biological activities and properties.

Scientific Research Applications

GIT-027 has a wide range of applications in scientific research, including:

Mechanism of Action

GIT-027 exerts its effects by targeting macrophages and modulating the production of proinflammatory cytokines. It interferes with the toll-like receptor (TLR) signaling pathways, particularly TLR4 and TLR2/6, reducing the secretion of tumor necrosis factor-alpha, interleukin-1 beta, interleukin-10, and interferon-gamma . This modulation helps in preventing inflammation and autoimmune responses.

Comparison with Similar Compounds

Similar Compounds

    VGX-1027: Another immunomodulatory compound with similar properties.

    Zenuzolac: Known for its anti-inflammatory effects.

    Combrestatin A4: Used in cancer research for its ability to inhibit angiogenesis.

Uniqueness of GIT-027

GIT-027 is unique due to its specific targeting of macrophages and its ability to modulate multiple cytokines simultaneously. This makes it a versatile compound for studying immune responses and developing new therapeutic strategies.

Properties

CAS No.

1048-01-7

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-17-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H34O2/c1-5-23(15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,21+,22+,23-/m1/s1

InChI Key

BDFDXZCXSWHAAH-DTILQVPTSA-N

SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

Synonyms

17-Ethylpregn-4-ene-3,20-dione

Origin of Product

United States

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